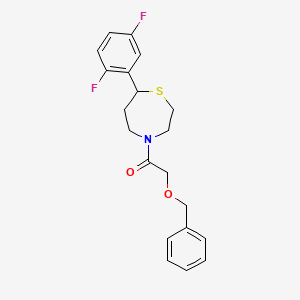

2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-phenylmethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2NO2S/c21-16-6-7-18(22)17(12-16)19-8-9-23(10-11-26-19)20(24)14-25-13-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEDTHRQQDDVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting with the preparation of the thiazepane ring, followed by the introduction of the benzyloxy and difluorophenyl groups. Common reagents used in these reactions include thionyl chloride, benzyl alcohol, and difluorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The thiazepane ring can be reduced under specific conditions to form thiazolidine derivatives.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of thiazolidine derivatives.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the treatment of viral infections such as Hepatitis B. The presence of the thiazepan ring and difluorophenyl moiety may enhance its bioactivity and selectivity against viral enzymes.

- Case Study : In a study focused on antiviral compounds, derivatives similar to 2-(benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone exhibited promising activity against Hepatitis B virus replication. These compounds demonstrated low cytotoxicity with selectivity indices indicating favorable therapeutic profiles .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound can provide insights into how modifications to its structure impact biological activity. This is crucial for optimizing lead compounds in drug development.

- Data Table of Variants :

| Compound Variant | Molecular Modifications | Biological Activity | Cytotoxicity |

|---|---|---|---|

| Variant A | 4'-COOCH3 | EC50 = 1.1 μM | >80 μM |

| Variant B | 4'-NO2 | EC50 = 4.7 μM | >80 μM |

| Variant C | No substitutions | EC50 = 6.3 μM | >80 μM |

This table summarizes findings from SAR studies that highlight how different substituents can affect the efficacy and safety of derivatives based on the core structure of this compound.

Synthesis and Reactions

The synthesis of this compound involves multiple steps that can include arylation and alkylation reactions typical for thiazepane derivatives. Understanding these synthetic pathways is essential for scaling production for research purposes.

- Synthesis Overview :

- Initial formation through condensation reactions.

- Subsequent modifications to introduce functional groups that enhance solubility and bioactivity.

- Characterization techniques such as NMR and mass spectrometry are employed to confirm structure.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the difluorophenyl group can enhance binding affinity through halogen bonding. The thiazepane ring may contribute to the overall stability and conformation of the molecule, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog with Benzodioxol Substituent

The compound 2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone () shares the 1,4-thiazepane core and 2,5-difluorophenyl substituent with the target compound. However, it substitutes the benzyloxy group with a benzodioxol (1,3-benzodioxol-5-yl) moiety. Key differences include:

- Molecular Formula: C20H19F2NO3S (vs. inferred C20H19F2NO2S for the target compound).

- Polarity : The benzodioxol group introduces two oxygen atoms in a cyclic ether arrangement, increasing polarity compared to the benzyloxy group. This may enhance aqueous solubility and metabolic stability .

Triazole-Containing Analog with Sulfonyl Group

The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () diverges significantly in structure. It replaces the thiazepane ring with a triazole system and incorporates a sulfonyl group. Key distinctions include:

- Substituent Effects : The sulfonyl group is strongly electron-withdrawing, which could enhance interactions with positively charged residues in enzymatic pockets. The 2,4-difluorophenyl substituent (vs. 2,5-difluorophenyl in the target compound) may alter steric and electronic profiles at binding sites .

- Synthetic Route : Prepared via sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones, this method differs from likely thiazepane-focused syntheses for the target compound.

Research Findings and Implications

- Lipophilicity : The benzyloxy group in the target compound likely increases logP compared to the benzodioxol analog, favoring blood-brain barrier penetration and central nervous system (CNS) targeting.

- Metabolic Stability : The benzodioxol analog’s cyclic ether may resist oxidative metabolism better than the benzyloxy group, which is prone to O-dealkylation .

- Target Selectivity : The sulfonyl-triazole analog’s rigidity and electronic features suggest utility in enzyme inhibition (e.g., kinase or protease targets), whereas the thiazepane core’s flexibility may suit GPCR modulation .

Biological Activity

The compound 2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone is a thiazepane derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H18F2N2O2S

- Molecular Weight : 360.41 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

Antimicrobial Activity

Research has indicated that thiazepane derivatives exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that thiazepane derivatives with benzyloxy groups showed enhanced antifungal activity against several pathogenic fungi, indicating a potential role in treating fungal infections .

Anticancer Potential

The compound's structure suggests possible anticancer properties:

- Mechanism of Action : Thiazepane derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The presence of difluorophenyl moieties may contribute to increased potency by enhancing lipophilicity and cellular uptake .

Neuroprotective Effects

Emerging research suggests that compounds related to thiazepanes may offer neuroprotective benefits:

- Case Study : In a model of neurodegeneration, thiazepane derivatives were shown to reduce oxidative stress markers and improve cognitive function in animal models .

Detailed Research Findings

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors implicated in neuroprotection and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.